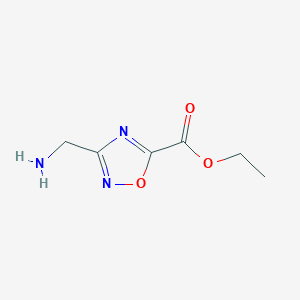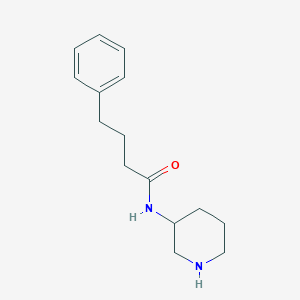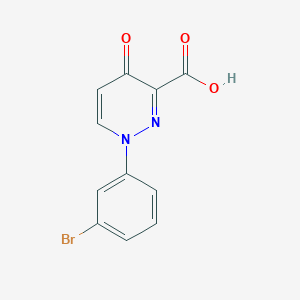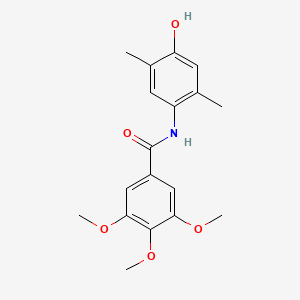![molecular formula C27H24N2O5 B12119246 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide typically involves organic synthesis techniques. One common method includes the cyclization reaction of isoindolin-2-one with appropriate reagents to form the dioxoisoindolinyl moiety. The hexanamide chain is then introduced through a series of condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or furan moieties, using reagents such as sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound shares the dioxoisoindolinyl moiety but differs in the side chain structure.
1,3-Dioxoisoindolin-2-yl 2-diazoacetate: Another related compound with a different functional group attached to the dioxoisoindolinyl core.
The uniqueness of 6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C27H24N2O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)hexanamide |
InChI |
InChI=1S/C27H24N2O5/c1-33-24-15-20-17-9-6-7-12-22(17)34-23(20)16-21(24)28-25(30)13-3-2-8-14-29-26(31)18-10-4-5-11-19(18)27(29)32/h4-7,9-12,15-16H,2-3,8,13-14H2,1H3,(H,28,30) |
InChI-Schlüssel |
GRFLVVULRGFJEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)
![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B12119166.png)

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)

![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)
![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)

![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)





